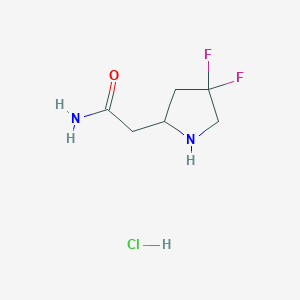

2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride

CAS No.: 2460757-14-4

Cat. No.: VC6086961

Molecular Formula: C6H11ClF2N2O

Molecular Weight: 200.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460757-14-4 |

|---|---|

| Molecular Formula | C6H11ClF2N2O |

| Molecular Weight | 200.61 |

| IUPAC Name | 2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H |

| Standard InChI Key | QSKFVVSRMUEWAH-UHFFFAOYSA-N |

| SMILES | C1C(NCC1(F)F)CC(=O)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

The core structure of 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride comprises a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4-position and an acetamide group (-CH2CONH2) at the 2-position. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClF₂N₂O (inferred) |

| Molecular Weight | ~228.64 g/mol (calculated) |

| CAS Number | Not publicly disclosed |

| Density | N/A |

| Melting Point | N/A |

| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) |

| LogP (Partition Coefficient) | Estimated 0.5–1.2 (moderate hydrophilicity) |

The fluorine atoms induce electron-withdrawing effects, potentially influencing the compound’s reactivity and binding affinity in biological systems .

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis protocol for 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride is documented, analogous compounds suggest a multi-step approach:

-

Pyrrolidine Fluorination:

-

Acetamide Introduction:

-

Salt Formation:

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Fluorination | DAST, CH₂Cl₂, −78°C → RT |

| 2 | Amide Coupling | EDC/HOBt, DMF, RT |

| 3 | Salt Formation | HCl (gaseous), Et₂O |

Challenges in Synthesis

-

Regioselectivity: Ensuring fluorination occurs exclusively at the 4-position requires precise temperature control .

-

Amide Stability: The acetamide group may undergo hydrolysis under acidic or basic conditions, necessitating mild reaction environments .

Physicochemical and Spectroscopic Data

Spectral Characterization

Although experimental data for this compound is scarce, key spectral features can be extrapolated:

-

¹H NMR:

-

Pyrrolidine ring protons: δ 3.2–3.8 ppm (multiplet, J = 10–12 Hz).

-

Acetamide methylene: δ 2.1–2.3 ppm (singlet).

-

-

¹⁹F NMR:

-

IR Spectroscopy:

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves and lab coat |

| Inhalation | Use fume hood |

| Storage | Cool, dry place away from light |

Future Directions and Research Gaps

Priority Areas for Study

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

Biological Screening: Testing against kinase targets, GPCRs, and microbial strains.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Collaborative Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume